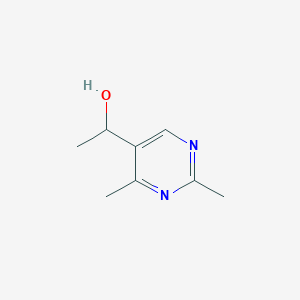![molecular formula C13H16N2O3 B1425398 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione CAS No. 1465769-17-8](/img/structure/B1425398.png)
1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione
Vue d'ensemble
Description
“1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione” is a chemical compound. It is related to the class of compounds known as piperazines . Piperazines are a group of organic compounds consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The 4-methoxyphenyl group indicates the presence of a phenyl ring with a methoxy (–OCH3) group attached to the fourth carbon .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . Various methods have been reported for the synthesis of substituted piperazines, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique
Synthesis and Biological Activities of Derivatives
- Research on derivatives of curcumin, such as Schiff base, hydrazone, and oxime derivatives, highlights the method of modifying the carbonyl group of curcumin to improve its medicinal and biological properties. These compounds and their metal complexes show heightened potency in biological activity, suggesting a similar potential for targeted modification in compounds like "1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione" for enhanced activity in various applications (Omidi & Kakanejadifard, 2020).
Drug Design and Molecular Interaction
- Studies on Hoechst 33258 and its analogues, which are known to bind strongly to the minor groove of double-stranded B-DNA, suggest the importance of N-methyl piperazine derivatives in the design of drugs with specific DNA interactions. This highlights the potential of "1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione" in drug design, especially for targeting DNA or RNA structures in therapeutic applications (Issar & Kakkar, 2013).
Pharmacological and Therapeutic Applications
- The exploration of 2,4-thiazolidinediones as PTP 1B inhibitors, focusing on the structural framework optimization to design potential inhibitors, indicates the utility of chemical derivatives in developing treatments for conditions like Type 2 Diabetes Mellitus. This underscores the importance of chemical scaffolds like "1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione" in medicinal chemistry for creating novel therapeutic agents (Verma, Yadav, & Thareja, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-13(17)15(8-12(16)14-9)7-10-3-5-11(18-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQOSPVOYCCQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC(=O)N1)CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





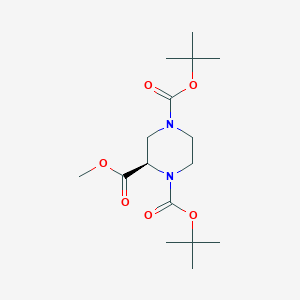

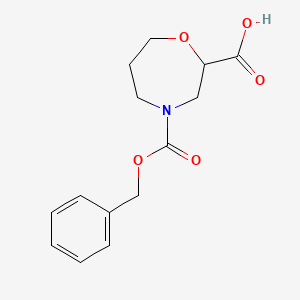
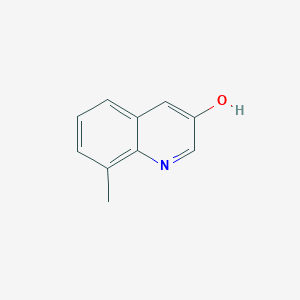
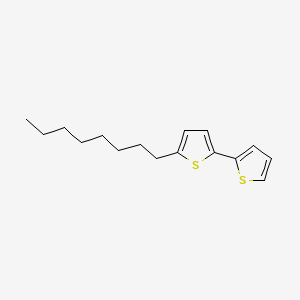

![8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one](/img/structure/B1425332.png)
![N-(3,5-dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1425333.png)

![4-Hydroxythieno[2,3-b]pyridin-6(7H)-one](/img/structure/B1425336.png)
